molecular formula C7H3F11N2O3 B11099146 N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide

N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide

Cat. No.: B11099146
M. Wt: 372.09 g/mol
InChI Key: FMTMUAQGOCRPLX-UHFFFAOYSA-N
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Description

N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide typically involves the reaction of heptafluoropropyl alcohol with tetrafluoroethylene oxide to form an intermediate, which is then reacted with carbamoyl chloride under controlled conditions. The reaction conditions often require low temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide is used as a building block for the synthesis of more complex fluorinated compounds. Its stability and reactivity make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications. Its unique properties allow for enhanced imaging contrast and specificity.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. The fluorinated nature of the compound can improve the pharmacokinetic properties of drugs, such as increased bioavailability and stability.

Industry

In industrial applications, this compound is used in the production of high-performance polymers and coatings. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.

Mechanism of Action

The mechanism by which N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide is unique due to its specific combination of fluorinated groups and carbamoyl functionality. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C7H3F11N2O3

Molecular Weight

372.09 g/mol

IUPAC Name

N-carbamoyl-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide

InChI

InChI=1S/C7H3F11N2O3/c8-3(5(11,12)13,1(21)20-2(19)22)23-7(17,18)4(9,10)6(14,15)16/h(H3,19,20,21,22)

InChI Key

FMTMUAQGOCRPLX-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)NC(=O)N

Origin of Product

United States

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